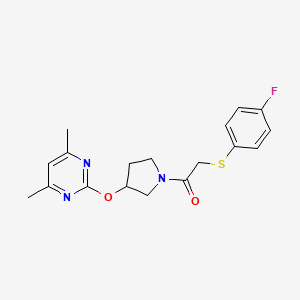
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H20FN3O2S and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Pyrimidine Ring : Known for its role in nucleic acid synthesis and as a pharmacophore in various drugs.
- Pyrrolidine Ring : Enhances solubility and bioavailability.
- Thioether Group : May contribute to interactions with biological targets.
Research indicates that this compound may act through multiple pathways:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and microbial infections.
- Targeting Molecular Pathways : The compound's structure allows it to interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering signaling pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance:
- In vitro studies demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity
The compound has also been investigated for its cytotoxic effects on cancer cell lines:
- Case Study : In a study involving A431 vulvar epidermal carcinoma cells, the compound inhibited cell proliferation and migration significantly, suggesting potential as an anticancer agent.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Significant inhibition of E. coli growth at concentrations of 10 µg/mL. |
| Study B | Cytotoxicity | IC50 value of 15 µM against A431 cells indicating strong cytotoxicity. |
| Study C | Enzyme Inhibition | Inhibition of target enzyme activity by 70% at optimal concentrations. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound X | Pyrimidine and sulfonamide | Stronger enzyme inhibition |
| Compound Y | Pyrimidine and morpholine | Improved solubility in aqueous environments |
Propriétés
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-12-9-13(2)21-18(20-12)24-15-7-8-22(10-15)17(23)11-25-16-5-3-14(19)4-6-16/h3-6,9,15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBFNIYSVXASDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














